6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile
Description
Chemical Structure: The compound features a nicotinonitrile core (pyridine-3-carbonitrile) substituted at three positions:
- Position 6: A (2-hydroxyethyl)amino group (-NH-CH2-CH2-OH).
- Position 4: A methyl group (-CH3).
- Position 2: A [[3-(2-phenoxyethoxy)propyl]amino] group (-NH-(CH2)3-O-CH2-CH2-O-C6H5).
Molecular Formula: C20H26N4O3
Molecular Weight: 370.45 g/mol (calculated from ).
Key Identifiers:
Properties
CAS No. |
58444-23-8 |
|---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-4-methyl-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H26N4O3/c1-16-14-19(22-9-10-25)24-20(18(16)15-21)23-8-5-11-26-12-13-27-17-6-3-2-4-7-17/h2-4,6-7,14,25H,5,8-13H2,1H3,(H2,22,23,24) |
InChI Key |
JZFSKHDCPOQSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCCOCCOC2=CC=CC=C2)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves multiple steps. One common method includes the reaction of 4-methyl-2-nitrobenzonitrile with 2-hydroxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-(2-phenoxyethoxy)propylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl and phenoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Insights
Target Compound vs. Azo Derivatives ()
The azo derivative (C21H19N7O4) shares the nicotinonitrile core but introduces a nitro-phenylazo group at position 3. This substitution:
- Increases molecular weight by ~63 g/mol.
- Likely reduces solubility due to the hydrophobic azo group.
- May introduce photolytic instability, common in azo compounds .
Target Compound vs. Pyrimidinedione Analogs ()
The pyrimidinedione analog replaces the pyridine core with a pyrimidinedione ring, altering electronic properties.
Target Compound vs. Sulfonyl-Substituted Nicotinonitrile ()
The sulfonyl-substituted analog (C13H12N4O3S) has a smaller molecular weight and a sulfonyl group, which:
- Increases acidity (pKa reduction) due to the electron-withdrawing sulfonyl moiety.
- Lacks the extended ether chain, reducing conformational flexibility .
Environmental and Regulatory Considerations
The target compound (CAS 63833-78-3) was assessed under the Canadian Environmental Protection Act (CEPA) and met criteria for environmental hazard evaluation .
Biological Activity
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile, with CAS number 58444-23-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 370.45 g/mol. The structure incorporates a nicotinonitrile backbone modified with hydroxyethyl and phenoxyethoxy groups, which are crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.45 g/mol |
| CAS Number | 58444-23-8 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
Neuroprotective Study
A study conducted at a leading university investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The findings suggested that treatment with the compound led to reduced neuronal death and improved cognitive function compared to control groups.
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed notable antibacterial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
